methyl 6-amino-2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxylate
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Overview
Description
Methyl 6-amino-2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxylate is a complex organic compound that features a pyridine ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-amino-2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxylate typically involves multiple steps. One common method includes the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the condensation of appropriate precursors.
Introduction of Functional Groups: The amino, chloro, and carboxylate groups are introduced through specific reactions such as nucleophilic substitution and esterification.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitro or nitroso derivatives.
Reduction: Reduction reactions can convert the chloro group to a hydrogen atom or other substituents.
Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Coupling Reactions: The boron-containing group allows for Suzuki-Miyaura coupling reactions, enabling the formation of carbon-carbon bonds with various aryl or vinyl halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Coupling: Palladium catalysts and bases like potassium carbonate are used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce various biaryl compounds, while substitution reactions can yield a wide range of substituted pyridine derivatives.
Scientific Research Applications
Methyl 6-amino-2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound is used in the development of advanced materials, including polymers and organic semiconductors.
Chemical Biology: It serves as a probe for studying biological processes and interactions at the molecular level.
Catalysis: The boron-containing group makes it useful in catalytic processes, including cross-coupling reactions.
Mechanism of Action
The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The boron-containing group can participate in various catalytic cycles, facilitating the formation of new chemical bonds.
Comparison with Similar Compounds
Similar Compounds
Methyl 6-amino-2-chloro-5-methoxypyrimidine-4-carboxylate: Similar in structure but with a methoxy group instead of the boron-containing group.
3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Contains a fluorine atom instead of the amino and chloro groups.
2-Methoxypyridine-5-boronic acid pinacol ester: Similar boron-containing group but with different substituents on the pyridine ring.
Uniqueness
The uniqueness of methyl 6-amino-2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxylate lies in its combination of functional groups, which provides a versatile platform for various chemical transformations and applications. The presence of the boron-containing group allows for unique reactivity, particularly in cross-coupling reactions, making it a valuable compound in synthetic organic chemistry.
Properties
Molecular Formula |
C13H18BClN2O4 |
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Molecular Weight |
312.56 g/mol |
IUPAC Name |
methyl 6-amino-2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxylate |
InChI |
InChI=1S/C13H18BClN2O4/c1-12(2)13(3,4)21-14(20-12)8-6-7(11(18)19-5)9(15)17-10(8)16/h6H,1-5H3,(H2,16,17) |
InChI Key |
LYPYQHBIGYGCHR-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2N)Cl)C(=O)OC |
Origin of Product |
United States |
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